molecular formula C22H17ClN2O2S B2752994 Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate CAS No. 306980-04-1

Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate

Cat. No.: B2752994
CAS No.: 306980-04-1
M. Wt: 408.9
InChI Key: RJCFAHYCCYWBIV-UHFFFAOYSA-N
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Description

Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate is a complex organic compound with a unique structure that includes a nicotinate core, a cyano group, and a sulfanyl group attached to a chlorobenzyl moiety

Mechanism of Action

Mode of Action

It is known that the compound contains a benzylic position which can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target cells or proteins.

Biochemical Pathways

The biochemical pathways affected by Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate are yet to be determined. The compound’s structure suggests it might be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinate core, followed by the introduction of the cyano group and the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-((4-fluorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate
  • Ethyl 6-((4-methylbenzyl)sulfanyl)-5-cyano-2-phenylnicotinate
  • Ethyl 6-((4-bromobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate

Uniqueness

Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate is unique due to the presence of the chlorobenzyl moiety, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-2-27-22(26)19-12-17(13-24)21(25-20(19)16-6-4-3-5-7-16)28-14-15-8-10-18(23)11-9-15/h3-12H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCFAHYCCYWBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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